molecular formula C20H29N3O6 B3944163 1-cycloheptyl-4-(4-nitrobenzyl)piperazine oxalate

1-cycloheptyl-4-(4-nitrobenzyl)piperazine oxalate

Cat. No. B3944163
M. Wt: 407.5 g/mol
InChI Key: QEPLSOSRBNFTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cycloheptyl-4-(4-nitrobenzyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-(4-nitrobenzyl)piperazine oxalate is not fully understood. However, it is believed to act as a dopamine receptor antagonist, serotonin receptor antagonist, and alpha-adrenergic receptor antagonist. These actions result in a decrease in the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters that are involved in mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and decrease the levels of corticotropin-releasing hormone (CRH) in animal models. BDNF is a protein that promotes the growth and survival of neurons, while CRH is a hormone that is involved in the stress response.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cycloheptyl-4-(4-nitrobenzyl)piperazine oxalate in lab experiments is its potent antipsychotic and antidepressant effects. This makes it a useful compound for studying the mechanisms of action of these drugs. However, one limitation is that the compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on 1-cycloheptyl-4-(4-nitrobenzyl)piperazine oxalate. One direction is to study its safety and efficacy in humans. Another direction is to explore its potential as a treatment for other neurological disorders, such as bipolar disorder and anxiety disorders. Additionally, the compound could be further optimized to improve its potency and selectivity for specific receptors.

Scientific Research Applications

1-cycloheptyl-4-(4-nitrobenzyl)piperazine oxalate has been extensively studied for its potential applications in the field of medicine. This compound has been shown to have potent antipsychotic and antidepressant effects in animal models. Additionally, it has been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

1-cycloheptyl-4-[(4-nitrophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2.C2H2O4/c22-21(23)18-9-7-16(8-10-18)15-19-11-13-20(14-12-19)17-5-3-1-2-4-6-17;3-1(4)2(5)6/h7-10,17H,1-6,11-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPLSOSRBNFTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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